molecular formula C22H18F3N3O2 B13429569 4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid

4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid

Cat. No.: B13429569
M. Wt: 413.4 g/mol
InChI Key: WFLMIJKKTIOYSO-UHFFFAOYSA-N
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Description

4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrimidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Benzoic Acid Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid: shares similarities with other pyrimidine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group, in particular, can impart unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain targets.

Properties

Molecular Formula

C22H18F3N3O2

Molecular Weight

413.4 g/mol

IUPAC Name

4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid

InChI

InChI=1S/C22H18F3N3O2/c1-3-7-17-18(22(23,24)25)26-19(14-8-5-4-6-9-14)27-20(17)28(2)16-12-10-15(11-13-16)21(29)30/h3-6,8-13H,1,7H2,2H3,(H,29,30)

InChI Key

WFLMIJKKTIOYSO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C2=NC(=NC(=C2CC=C)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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